molecular formula C7H3BrClN3O2 B14909361 8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid

8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid

Cat. No.: B14909361
M. Wt: 276.47 g/mol
InChI Key: JRSMGSCUHANSQZ-UHFFFAOYSA-N
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Description

8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid typically involves the reaction of imidazo[1,2-b]pyridazine with bromine and chlorine under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
  • 8-Bromo-6-chloro-imidazo[1,2-b]pyridazine-2-carboxylic acid ethyl ester

Uniqueness

8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid is unique due to its specific halogenation pattern and carboxylic acid functional group.

Properties

Molecular Formula

C7H3BrClN3O2

Molecular Weight

276.47 g/mol

IUPAC Name

8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid

InChI

InChI=1S/C7H3BrClN3O2/c8-5-3(7(13)14)1-10-12-2-4(9)11-6(5)12/h1-2H,(H,13,14)

InChI Key

JRSMGSCUHANSQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N1N=CC(=C2Br)C(=O)O)Cl

Origin of Product

United States

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